1-Adamantaneacetyl chloride

Overview

Description

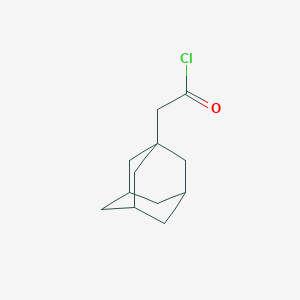

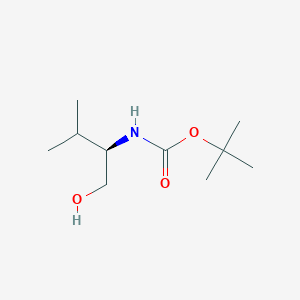

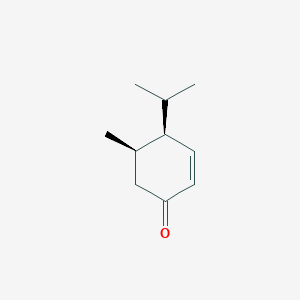

1-Adamantaneacetyl chloride is an organic compound with the chemical formula C10H15ClO. It is an organochlorine derivative of adamantane, an organic compound composed of three fused cyclohexane rings. This compound is a colorless liquid with a pungent odor. It is a versatile chemical reagent used in organic synthesis and is one of the most important precursors for the synthesis of adamantane derivatives.

Scientific Research Applications

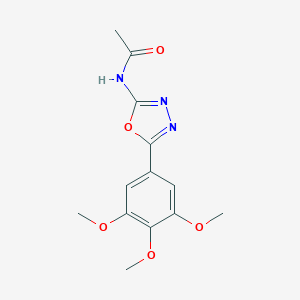

Antimicrobial and Anti-inflammatory Properties : Compounds derived from 1-adamantaneacetyl chloride, such as novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, have demonstrated promising antimicrobial and anti-inflammatory properties (A. Kadi et al., 2007).

Synthesis of Thioureas : Adamantane-1-carbonyl chloride, related to this compound, was used in the synthesis of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, showcasing structural stability and potentially offering anticancer properties (A. Saeed et al., 2013).

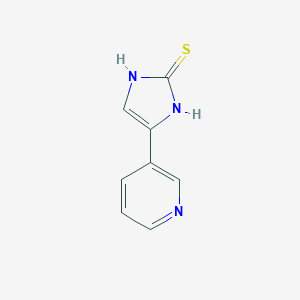

Antibacterial Activity and Anti-inflammatory Applications : Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols derived from this compound have shown potent antibacterial activity and dose-dependent anti-inflammatory effects (E. S. Al-Abdullah et al., 2014).

Potential Anticancer Properties : A novel adamantane-naphthyl thiourea conjugate, involving the use of adamantane derivatives, indicated potential anticancer properties (N. Arshad et al., 2021).

Chemical Reactions and Synthesis of Derivatives : this compound has been instrumental in synthesizing various adamantane derivatives with applications ranging from biomaterials to pharmaceuticals (E. Dikusar et al., 2004; Daniel Gräbner et al., 2002).

Improved CO2 Separation Performance : Adamantane-grafted polymers, derived from adamantane derivatives, have shown significantly enhanced CO2 permeability and selectivity, surpassing the Robeson upper bound for CO2/N2 and CO2/CH4 gas separation (Zhenggong Wang et al., 2020).

Mechanism of Action

Target of Action

1-Adamantaneacetyl chloride is an organic compound . It is a colorless to pale yellow liquid with a pungent and stimulating odor . It has good solubility in organic solvents . .

Mode of Action

This compound can react with many organic compounds, such as alcohols, phenols, amines, etc., to produce substitution reactions . These reactions generate the corresponding esters, ethers, and amines .

Biochemical Pathways

It is known that it can be used for esterification, etherification, amination and other reactions in organic synthesis .

Pharmacokinetics

Its physical and chemical properties such as its boiling point, density, and vapor pressure suggest that it may have certain bioavailability characteristics .

Result of Action

It is known that it can react with many organic compounds to produce substitution reactions, generating the corresponding esters, ethers, and amines .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1-adamantyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQSEJBREPQBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378137 | |

| Record name | 1-ADAMANTANEACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19835-38-2 | |

| Record name | 1-ADAMANTANEACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)